5'-(4-chlorophenyl)-3'-(4-ethoxyphenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone
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Overview
Description
5'-(4-chlorophenyl)-3'-(4-ethoxyphenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone is a complex organic compound with notable structural features, including dispiro systems
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5'-(4-chlorophenyl)-3'-(4-ethoxyphenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone involves multi-step organic reactions. These steps typically include:
Formation of the indene-furan backbone through cyclization reactions.
Introduction of the chlorophenyl and ethoxyphenyl groups via electrophilic aromatic substitution.
Finalization of the tetrone structure through oxidation reactions.
Industrial Production Methods: Industrial-scale production may involve optimization of reaction conditions, such as temperature, solvents, and catalysts, to maximize yield and purity. Techniques like chromatography may be employed for purification.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo several types of chemical reactions including:
Oxidation: Introducing oxygen functionalities to form carbonyl groups.
Reduction: Adding hydrogen to reduce carbonyl groups back to alcohols or alkanes.
Substitution: Replacing halogen groups with other functional groups using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.
Substitution: Conditions depend on the substituent, but commonly used reagents include Grignard reagents for nucleophilic substitution.
Major Products:
From oxidation: carbonyl-containing derivatives.
From reduction: various alcohols and hydrocarbons.
From substitution: various substituted indenes or furans.
Scientific Research Applications
This compound finds diverse applications in scientific research:
Chemistry: Used in the study of reaction mechanisms and synthesis of new organic materials.
Biology: Potential use in biochemical assays to study enzyme interactions.
Medicine: Exploring its role as a pharmacophore for drug development.
Industry: Used in the development of organic semiconductors and photovoltaic materials.
Mechanism of Action
The exact mechanism of action depends on the application context:
Molecular Targets: For biological applications, it may interact with specific enzymes or receptors.
Pathways Involved: It could modulate biochemical pathways such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Comparison with Other Compounds:
Structural Uniqueness: The dispiro structure is less common and provides unique steric and electronic properties.
Similar Compounds: Compounds like 5'-(4-chlorophenyl)-3'-(4-methoxyphenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone and other dispiroindene derivatives share similar structural motifs but differ in functional groups, affecting their reactivity and applications.
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Properties
InChI |
InChI=1S/C34H23ClO6/c1-2-40-22-17-13-19(14-18-22)27-33(28(36)23-7-3-4-8-24(23)29(33)37)32(20-11-15-21(35)16-12-20)41-34(27)30(38)25-9-5-6-10-26(25)31(34)39/h3-18,27,32H,2H2,1H3 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXLMQXYXIDFAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3(C(OC24C(=O)C5=CC=CC=C5C4=O)C6=CC=C(C=C6)Cl)C(=O)C7=CC=CC=C7C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H23ClO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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